N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride
Overview
Description
“N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” is a chemical compound with the empirical formula C13H12Cl2N2O and a molecular weight of 283.15 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for “N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” isO=C(C1=CC=CC=C1)NC2=C(Cl)C=C(N)C=C2.Cl
. The InChI key is OVTMMIOAOPUQRN-UHFFFAOYSA-N
.
Scientific Research Applications
Spectroscopic Characterization and Structural Analysis
Compounds structurally similar to the one have been extensively characterized using spectroscopic and crystallographic techniques. For instance, the spectroscopic characterization and crystal structures of cathinone derivatives have been elucidated, providing valuable data for their identification and analysis in forensic toxicology. Such detailed chemical characterization includes techniques like NMR spectroscopy, infrared spectroscopy, gas chromatography-mass spectrometry, and X-ray crystallography. This level of analysis is crucial for understanding the pure compound's structure and its mixtures, which can be applied to similar compounds for forensic and pharmaceutical research purposes (Kuś et al., 2016).
Antitrypanosomal, Antileishmanial, and Antimalarial Activities
Research into similar chemical structures has revealed significant antitrypanosomal, antileishmanial, and antimalarial activities. These findings suggest a potential for compounds with related chemical structures to be explored as novel therapeutic agents against these diseases. Specifically, quaternary arylalkylammonium 2-amino-4-chlorophenyl phenyl sulfides, analogues of chlorpromazine, have shown promising results as a new class of trypanothione reductase inhibitors. Their strong in vitro activities against T. brucei rhodesiense, T. cruzi, Leishmania donovani, and Plasmodium falciparum open avenues for further research into similar compounds for treating parasitic infections (Parveen et al., 2005).
Anticonvulsant and Analgesic Activity
Further, enaminone derivatives closely related to the compound of interest have been explored for their anticonvulsant and analgesic activities. These compounds have been evaluated in rodent models, showing promising results as potential treatments for epilepsy and neuropathic pain. Such studies highlight the therapeutic potential of enaminone derivatives, suggesting that similar compounds could be developed as new pharmacological treatments (Gunia-Krzyżak et al., 2019).
Synthesis and Characterization for Drug Development
The synthesis and characterization of related compounds have provided a foundation for the development of new drugs. For example, the synthesis pathways for lercanidipine hydrochloride offer insights into complex chemical synthesis techniques that could be applicable to the development of new pharmacological agents. These methods include the alkylation of benzene, conversion to acid chloride, and subsequent reactions leading to the target compound. Such synthetic pathways are critical for the pharmaceutical industry's efforts to develop new drugs with improved efficacy and safety profiles (Li Guo-ping, 2005).
Safety and Hazards
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-2-methylpropanamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11;/h3-6H,12H2,1-2H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWCVJDTIVQLSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)N)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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